molecular formula C11H20O B1265637 4-tert-Butylcyclohexylidene oxide CAS No. 2815-45-4

4-tert-Butylcyclohexylidene oxide

Cat. No. B1265637
CAS RN: 2815-45-4
M. Wt: 168.28 g/mol
InChI Key: MTVKBMPEWYZOIM-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexylidene oxide is an organic chemical compound . Its molecular formula is C11H20O . It has an average mass of 168.276 Da and a monoisotopic mass of 168.151413 Da .


Synthesis Analysis

The synthesis of derivatives of 4-tert-butylcyclohexanone, which is closely related to 4-tert-Butylcyclohexylidene oxide, has been studied . In one study, typical reactions of organic synthesis were used to obtain these derivatives . In another experiment, the reduction of 4-tert-butylcyclohexanone was performed using sodium borohydride and lithium tri-sec-butylborohydride .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylcyclohexylidene oxide is characterized by its molecular formula, C11H20O . The average mass is 168.276 Da and the monoisotopic mass is 168.151413 Da .


Chemical Reactions Analysis

The sodium borohydride reduction of 4-tert-butylcyclohexanone, a molecule similar to 4-tert-Butylcyclohexylidene oxide, has been studied . The reduction from one side of the molecule gives trans-4-tert-butylcyclohexanol as the major product, whereas reduction from the other side of the molecule gives cis-4-tert-butylcyclohexanol as the minor product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-Butylcyclohexylidene oxide include its molecular formula, C11H20O, and its average mass of 168.276 Da .

Scientific Research Applications

Chemical Reactions and Catalysis

4-tert-Butylcyclohexylidene oxide is involved in various chemical reactions and catalysis processes. For example, it's used in the hydrogen transfer reduction of ketones and aldehydes. Lopez et al. (2002) explored the reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol, highlighting the role of solid bases like hydrotalcites in catalysis (Lopez et al., 2002). Similarly, Bıyıklıoğlu et al. (2013) synthesized novel phthalocyanines using 4-tert-butylbenzenesulfonamide, demonstrating their potential as oxidation catalysts in transforming cyclohexene using various oxidants (Bıyıklıoğlu et al., 2013).

Polymer Science

In the field of polymer science, 4-tert-Butylcyclohexylidene oxide is used in the synthesis of new materials. Huang et al. (2006) reported the synthesis of aromatic poly(bisbenzothiazole)s from a new monomer containing the 4-tert-butylcyclohexylidene group, demonstrating the solubility and thermal stability of these polymers (Huang et al., 2006).

Environmental Chemistry

4-tert-Butylcyclohexylidene oxide is also relevant in environmental chemistry. For example, Ham et al. (2015) used a derivative, O-tert-butylhydroxylamine hydrochloride, to study the reaction products from terpinolene ozonolysis, providing insights into the formation of certain carbonyl compounds in the atmosphere (Ham et al., 2015).

Organic Synthesis

The compound finds application in organic synthesis as well. Nakayama et al. (2004) prepared derivatives like 5,6-Di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 7-endo-oxide, useful for studying retro-Diels-Alder reactions and the formation of S2O and S3 (Nakayama et al., 2004).

Electrocatalysis

It's also significant in electrocatalysis, as shown by Salehzadeh et al. (2014), who used 3,5-di-tert-butylcatechol in the presence of homocysteine for selective electrochemical determination, highlighting the role of 4-tert-Butylcyclohexylidene oxide derivatives in catalytic processes (Salehzadeh et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 4-tert-Butylcyclohexanol, suggests that it causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions for the study of 4-tert-Butylcyclohexylidene oxide and related compounds could involve further investigation into their synthesis, properties, and potential applications. For instance, the synthesis and biological activity of new 4-tert-Butylcyclohexanone derivatives have been explored , suggesting potential future directions for research in this area.

properties

IUPAC Name

6-tert-butyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2,3)9-4-6-11(7-5-9)8-12-11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVKBMPEWYZOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182420
Record name 4-tert-Butylcyclohexylidene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcyclohexylidene oxide

CAS RN

2815-45-4
Record name 4-tert-Butylcyclohexylidene oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2815-45-4
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Record name 4-tert-Butylcyclohexylidene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLCYCLOHEXYLIDENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1HX3MQ5KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Sinsheimer, PK Chakraborty, EA Messerly… - Mutation Research …, 1989 - Elsevier
The spiro attachment of an epoxide group to a tetrahydropyran ring in the trichothecene mycotoxins has prompted this study of the mutagenicity and alkylation rates of the trichothecene, …
Number of citations: 6 www.sciencedirect.com

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